CID 156588609

Description

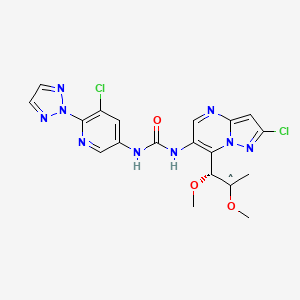

CID 156588609, identified as oscillatoxin E, belongs to a class of bioactive marine compounds derived from cyanobacteria of the genus Oscillatoria. These compounds are characterized by their complex polyketide structures, which contribute to their cytotoxic and antiproliferative properties . Oscillatoxin E features a macrocyclic lactone core with hydroxyl and methyl substituents, distinguishing it from other derivatives in its family (Figure 1A) . Its molecular formula is C₂₆H₃₈O₈, with a molecular weight of 478.58 g/mol .

Properties

Molecular Formula |

C19H18Cl2N9O3 |

|---|---|

Molecular Weight |

491.3 g/mol |

InChI |

InChI=1S/C19H18Cl2N9O3/c1-10(32-2)17(33-3)16-13(9-22-15-7-14(21)28-29(15)16)27-19(31)26-11-6-12(20)18(23-8-11)30-24-4-5-25-30/h4-9,17H,1-3H3,(H2,26,27,31)/t17-/m0/s1 |

InChI Key |

HWFIIDVNECVCON-KRWDZBQOSA-N |

Isomeric SMILES |

C[C]([C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC |

Canonical SMILES |

C[C](C(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156588609 involves specific synthetic routes and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Generally, the synthesis involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize yield and minimize costs while ensuring the compound’s purity and quality. The industrial production methods may include continuous flow reactions, batch processing, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

CID 156588609 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

Oxidizing agents: For oxidation reactions.

Reducing agents: For reduction reactions.

Catalysts: To facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products may include various derivatives and analogs of this compound with distinct chemical and physical properties.

Scientific Research Applications

CID 156588609 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in chemical synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential and pharmacological properties.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of CID 156588609 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

| Parameter | Oscillatoxin E (CID 156588609) | Oscillatoxin D (CID 101283546) | 30-Methyl-oscillatoxin D (CID 185389) | Oscillatoxin F (CID 156582092) |

|---|---|---|---|---|

| Molecular Formula | C₂₆H₃₈O₈ | C₂₅H₃₆O₈ | C₂₆H₃₈O₈ | C₂₅H₃₆O₈ |

| Molecular Weight | 478.58 g/mol | 464.55 g/mol | 478.58 g/mol | 464.55 g/mol |

| Key Substituents | Hydroxyl, methyl groups | Hydroxyl groups | Methyl group at C30 | Epoxide group |

| Log P (Predicted) | 3.2* | 2.8* | 3.5* | 2.6* |

| Solubility (Water) | Low | Low | Very low | Moderate |

*Predicted using XLOGP3 algorithms based on structural features .

Structural Insights :

Mechanistic Differences :

- 30-Methyl-oscillatoxin D exhibits the highest cytotoxicity, likely due to its methyl group stabilizing interactions with hydrophobic enzyme pockets .

- Oscillatoxin F ’s epoxide moiety may facilitate covalent binding to DNA topoisomerases, disrupting replication .

Research Findings and Methodological Considerations

- Analytical Techniques : Oscillatoxin derivatives are typically isolated via vacuum distillation and characterized using GC-MS () and LC-ESI-MS (). Source-in Collision-Induced Dissociation (CID) in mass spectrometry aids in structural elucidation by revealing fragmentation patterns unique to each analog .

- Synthetic Accessibility : Oscillatoxin E’s macrocyclic structure poses synthetic challenges, whereas simpler analogs like oscillatoxin D can be semi-synthesized from natural precursors .

- Ecological and Pharmacological Relevance : Oscillatoxins are implicated in harmful algal blooms but offer drug discovery opportunities due to their potent bioactivity .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 156588609?

- Methodological Approach : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question . For example:

- Population: Specific biological systems or molecular targets affected by this compound.

- Intervention: Dosage, administration routes, or experimental conditions.

- Comparison: Control groups or alternative compounds.

- Outcome: Measurable effects (e.g., binding affinity, metabolic stability).

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses knowledge gaps and aligns with ethical standards .

Q. What experimental design principles are critical for studying this compound?

- Key Considerations :

- Variables : Define independent (e.g., concentration) and dependent variables (e.g., reaction rate) explicitly .

- Controls : Include positive/negative controls to validate assay conditions .

- Replication : Use triplicate measurements to account for experimental variability .

- Documentation : Follow journal guidelines (e.g., Biochemistry (Moscow)) for concise yet reproducible methodology sections .

Q. How should I conduct a literature review for this compound?

- Steps :

Search Strategy : Use academic databases (e.g., PubMed, Google Scholar) with keywords like "this compound," "synthesis," and "mechanism of action" .

Source Evaluation : Prioritize peer-reviewed articles and avoid non-academic platforms like Wikipedia .

Gap Analysis : Identify understudied areas (e.g., pharmacokinetics or structural analogs) using tools like citation maps .

Advanced Research Questions

Q. How can I resolve contradictory data in studies involving this compound?

- Analytical Framework :

- Principal Contradiction Analysis : Determine if inconsistencies arise from methodological differences (e.g., assay sensitivity) or biological variability .

- Statistical Validation : Apply meta-analysis or sensitivity testing to assess data robustness .

- Triangulation : Cross-validate findings using multiple techniques (e.g., HPLC, NMR, computational modeling) .

Q. What strategies adjust hypothesis testing for unexpected results with this compound?

- Iterative Refinement :

- Null Hypothesis Reformulation : Re-examine assumptions if results contradict initial hypotheses (e.g., unexpected off-target effects) .

- Exploratory Analysis : Use post-hoc tests (e.g., Tukey’s HSD) to identify unanticipated relationships .

- Model Updating : Integrate new data into computational models (e.g., QSAR) to refine predictions .

Q. How do I ensure data reliability in long-term studies of this compound?

- Quality Control Measures :

- Sample Size Optimization : Increase sample size to reduce Type II errors, especially in heterogeneous biological systems .

- Blinding : Implement double-blind protocols to minimize bias in observational studies .

- Ethical Compliance : Adhere to institutional review board (IRB) guidelines for reproducibility and transparency .

Q. What methodologies integrate interdisciplinary approaches for this compound research?

- Collaborative Frameworks :

- Hybrid Methods : Combine wet-lab experiments (e.g., enzymatic assays) with dry-lab techniques (e.g., molecular dynamics simulations) .

- Cross-Domain Validation : Use cheminformatics tools (e.g., PubChem, ChEMBL) to correlate structural features with bioactivity .

- Interdisciplinary Peer Review : Engage experts from chemistry, biology, and data science to critique experimental design .

Methodological Resources

- Data Analysis : Use tools like R or Python for statistical modeling; reference protocols from International Journal of Social Science and Human Research for primary data interpretation .

- Ethical Reporting : Follow COPE guidelines for authorship, conflicts of interest, and data sharing .

- Citation Standards : Employ APA or ACS style for referencing, ensuring DOI inclusion for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.